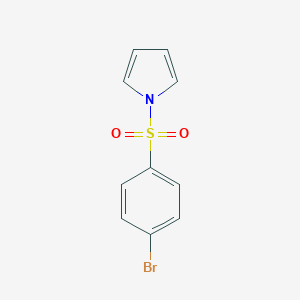

1-(4-Bromophenylsulfonyl)-1H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLWGWZWPABAIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408432 | |

| Record name | 1-(4-Bromophenylsulfonyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16851-84-6 | |

| Record name | 1-[(4-Bromophenyl)sulfonyl]-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16851-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenylsulfonyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(4-Bromophenylsulfonyl)-1H-pyrrole from pyrrole and 4-bromophenylsulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Bromophenylsulfonyl)-1H-pyrrole, a key heterocyclic building block in medicinal chemistry and materials science. This document details the chemical properties of the reactants and product, a robust experimental protocol, and expected characterization data.

Overview and Chemical Properties

The synthesis of this compound is achieved through the N-sulfonylation of pyrrole with 4-bromophenylsulfonyl chloride. This reaction involves the deprotonation of the pyrrole nitrogen, which then acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride and displacing the chloride ion. The use of a phase-transfer catalyst facilitates the reaction between the aqueous base and the organic-soluble reactants.

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| Pyrrole | C₄H₅N | 67.09 | Colorless to yellowish liquid | -23 | 129-131 |

| 4-Bromophenylsulfonyl chloride | C₆H₄BrClO₂S | 255.52 | White to off-white solid | 75-78 | Decomposes |

| This compound | C₁₀H₈BrNO₂S | 286.15 | Expected to be a solid | Not reported, estimated ~90-110 °C | Not applicable |

Reaction Mechanism and Experimental Workflow

The reaction proceeds via a nucleophilic substitution mechanism. The base deprotonates the pyrrole, forming the pyrrolide anion. The phase-transfer catalyst transports the pyrrolide anion from the aqueous phase to the organic phase, where it reacts with the 4-bromophenylsulfonyl chloride.

Caption: Reaction mechanism for the N-sulfonylation of pyrrole.

The experimental workflow involves the reaction setup, the reaction itself, and subsequent workup and purification steps to isolate the final product.

Caption: Experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the N-sulfonylation of pyrroles using a phase-transfer catalyst.

Materials:

-

Pyrrole (1.0 eq)

-

4-Bromophenylsulfonyl chloride (1.1 eq)

-

Potassium hydroxide (KOH) (1.5 eq)

-

Tetrabutylammonium hydrogensulfate (TBAHS) (0.1 eq)

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrole (1.0 eq) and tetrabutylammonium hydrogensulfate (0.1 eq) in dichloromethane.

-

Add a solution of potassium hydroxide (1.5 eq) in water to the flask.

-

Stir the resulting biphasic mixture vigorously for 15 minutes at room temperature.

-

Dissolve 4-bromophenylsulfonyl chloride (1.1 eq) in a minimal amount of dichloromethane and add it dropwise to the reaction mixture over 10-15 minutes.

-

Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with distilled water (3 x volume of organic layer).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Characterization Data

The following table summarizes the expected characterization data for the synthesized this compound.

Table 2: Characterization Data for this compound

| Property | Value |

| CAS Number | 16851-84-6 |

| Molecular Formula | C₁₀H₈BrNO₂S |

| Molecular Weight | 286.15 g/mol |

| Appearance | Expected to be a solid |

| Purity | >95% |

| Yield | Not reported, likely moderate to high |

| Melting Point | Not reported, estimated ~90-110 °C |

| ¹H NMR (CDCl₃, 400 MHz) | Estimated δ (ppm): 7.75-7.65 (m, 4H, Ar-H), 7.15 (t, J = 2.2 Hz, 2H, H-2, H-5 of pyrrole), 6.30 (t, J = 2.2 Hz, 2H, H-3, H-4 of pyrrole) |

| ¹³C NMR (CDCl₃, 100 MHz) | Estimated δ (ppm): 139.0 (C-S), 132.5 (C-Br), 129.5 (Ar-CH), 128.0 (Ar-CH), 122.0 (C-2, C-5 of pyrrole), 114.0 (C-3, C-4 of pyrrole) |

Note on NMR Data: The provided NMR chemical shifts are estimates based on the known spectra of pyrrole and the substituent effects of the 4-bromophenylsulfonyl group. Actual experimental values may vary slightly.

Safety and Handling

-

Pyrrole is a flammable liquid and is harmful if swallowed or inhaled.

-

4-Bromophenylsulfonyl chloride is corrosive and causes severe skin burns and eye damage.

-

Potassium hydroxide is corrosive.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

This guide provides a framework for the successful synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the protocol as needed for their specific experimental setup.

Spectroscopic Characterization of 1-(4-Bromophenylsulfonyl)-1H-pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of the compound 1-(4-Bromophenylsulfonyl)-1H-pyrrole. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. It also outlines general experimental protocols for its synthesis and subsequent spectroscopic analysis, offering a foundational framework for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known spectral data of analogous compounds, including 1-(phenylsulfonyl)pyrrole and other substituted pyrrole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.8 - 7.6 | Doublet | 2H | Aromatic protons ortho to the sulfonyl group |

| ~ 7.6 - 7.4 | Doublet | 2H | Aromatic protons meta to the sulfonyl group |

| ~ 7.0 - 6.8 | Triplet | 2H | Pyrrole protons at C2 and C5 |

| ~ 6.3 - 6.1 | Triplet | 2H | Pyrrole protons at C3 and C4 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 138 | Aromatic carbon attached to the sulfonyl group |

| ~ 133 - 131 | Aromatic carbons ortho to the bromine atom |

| ~ 129 - 127 | Aromatic carbons meta to the bromine atom |

| ~ 128 - 126 | Aromatic carbon attached to the bromine atom |

| ~ 122 - 120 | Pyrrole carbons at C2 and C5 |

| ~ 112 - 110 | Pyrrole carbons at C3 and C4 |

Solvent: CDCl₃

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3150 - 3100 | Medium | C-H stretching (Aromatic and Pyrrole) |

| ~ 1580 - 1560 | Strong | C=C stretching (Aromatic ring) |

| ~ 1470 - 1450 | Medium | C=C stretching (Pyrrole ring) |

| ~ 1380 - 1360 | Strong | Asymmetric SO₂ stretching |

| ~ 1190 - 1170 | Strong | Symmetric SO₂ stretching |

| ~ 1090 - 1070 | Strong | S-N stretching |

| ~ 830 - 810 | Strong | C-H out-of-plane bending (para-substituted benzene) |

| ~ 750 - 730 | Strong | C-H out-of-plane bending (Pyrrole) |

| ~ 570 - 550 | Medium | C-Br stretching |

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 285/287 | Molecular ion [M]⁺ (corresponding to ⁷⁹Br and ⁸¹Br isotopes) |

| 221/223 | [M - SO₂]⁺ |

| 144 | [C₄H₄NSO₂]⁺ |

| 67 | [C₄H₅N]⁺ (Pyrrole cation) |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is based on the N-arylsulfonylation of pyrrole.

-

Materials: Pyrrole, 4-bromophenylsulfonyl chloride, a suitable base (e.g., sodium hydride, potassium carbonate, or triethylamine), and an appropriate aprotic solvent (e.g., tetrahydrofuran (THF), acetonitrile, or dichloromethane).

-

Procedure:

-

To a solution of pyrrole in the chosen solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for the deprotonation of pyrrole.

-

Add a solution of 4-bromophenylsulfonyl chloride in the same solvent dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle.[1] Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolving in a volatile solvent for liquid injection.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[3][4]

-

Data Acquisition: Obtain the mass spectrum, which plots the relative abundance of ions versus their mass-to-charge (m/z) ratio.[4]

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: General workflow for spectroscopic characterization.

References

Physicochemical Properties of N-arylsulfonylpyrroles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

N-arylsulfonylpyrroles represent a significant class of heterocyclic compounds with a diverse range of biological activities, including potential as anticancer and antiviral agents. A thorough understanding of their physicochemical properties is paramount for optimizing their therapeutic potential, guiding formulation development, and predicting their pharmacokinetic behavior. This technical guide provides an in-depth overview of the core physicochemical properties of N-arylsulfonylpyrroles, detailed experimental protocols for their determination, and a visualization of potential mechanisms of action.

Core Physicochemical Properties

Data Presentation

Quantitative data for specific N-arylsulfonylpyrrole analogues is sparse in publicly accessible literature. The following tables are presented as templates for researchers to populate with their own experimental data, facilitating systematic comparison and structure-activity relationship (SAR) analysis.

Table 1: pKa Values of N-arylsulfonylpyrroles

| Compound ID | Aryl Substituent | Pyrrole Substituents | pKa | Method of Determination |

| Example-1 | 4-methylphenyl | 2,5-dimethyl | Data | Potentiometric Titration |

| Example-2 | 4-chlorophenyl | H | Data | UV-Vis Spectroscopy |

| ... | ... | ... | ... | ... |

Table 2: LogP Values of N-arylsulfonylpyrroles

| Compound ID | Aryl Substituent | Pyrrole Substituents | LogP | Method of Determination |

| Example-1 | 4-methylphenyl | 2,5-dimethyl | Data | Shake-Flask Method |

| Example-2 | 4-chlorophenyl | H | Data | RP-HPLC |

| ... | ... | ... | ... | ... |

Table 3: Aqueous Solubility of N-arylsulfonylpyrroles

| Compound ID | Aryl Substituent | Pyrrole Substituents | Solubility (µg/mL) | Method of Determination |

| Example-1 | 4-methylphenyl | 2,5-dimethyl | Data | Kinetic Nephelometry |

| Example-2 | 4-chlorophenyl | H | Data | Equilibrium Shake-Flask |

| ... | ... | ... | ... | ... |

Table 4: Melting Points of N-arylsulfonylpyrroles

| Compound ID | Aryl Substituent | Pyrrole Substituents | Melting Point (°C) | | :--- | :--- | :--- | | Example-1 | 4-methylphenyl | 2,5-dimethyl | Data | | Example-2 | 4-chlorophenyl | H | Data | | ... | ... | ... |

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating high-quality, reproducible data. The following sections outline the methodologies for determining the key physicochemical properties of N-arylsulfonylpyrroles.

Synthesis of N-arylsulfonylpyrroles

A general and efficient method for the synthesis of N-substituted pyrroles is the Clauson-Kaas reaction.

Protocol: Clauson-Kaas Pyrrole Synthesis

-

Reaction Setup: To a solution of the desired arylsulfonamide (1.0 equivalent) in a suitable solvent (e.g., acetic acid, ethanol, or a mixture), add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If acetic acid is used as the solvent, neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Determination of pKa

The pKa of the sulfonamide N-H proton is a critical parameter influencing ionization at physiological pH.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Prepare a 0.01 M solution of the N-arylsulfonylpyrrole in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (25 °C).

-

pH Measurement: Monitor the pH of the solution continuously using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point.

Determination of LogP

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a compound's lipophilicity.

Protocol: Shake-Flask Method for LogP Determination

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate.

-

Partitioning: Dissolve a known amount of the N-arylsulfonylpyrrole in the pre-saturated n-octanol. Add an equal volume of the pre-saturated water.

-

Equilibration: Shake the mixture in a sealed container at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Kinetic solubility is often measured in early drug discovery for high-throughput screening.

Protocol: Kinetic Solubility Determination using Nephelometry

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the N-arylsulfonylpyrrole in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Serial Dilution: In a 96-well or 384-well microplate, perform serial dilutions of the DMSO stock solution with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to occur.

-

Measurement: Measure the light scattering of each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to the baseline.

Potential Mechanisms of Action: Visualized Pathways

While the precise signaling pathways for many N-arylsulfonylpyrroles are still under investigation, their reported biological activities suggest potential mechanisms of action. The following diagrams, generated using the DOT language, illustrate plausible pathways.

Anticancer Activity: Caspase Activation Pathway

Some N-pyrrylarylsulfone compounds have been shown to induce apoptosis in cancer cells, a process often mediated by the activation of caspases.[1]

Caption: Proposed caspase activation pathway for N-arylsulfonylpyrroles.

Antiviral Activity: Inhibition of Viral Life Cycle

The antiviral activity of N-arylsulfonylpyrroles likely involves the inhibition of one or more key stages in the viral life cycle.

Caption: Potential inhibition points in the viral life cycle by N-arylsulfonylpyrroles.

Experimental Workflow: Physicochemical Profiling

A logical workflow is crucial for the efficient physicochemical profiling of novel N-arylsulfonylpyrrole candidates.

Caption: Workflow for physicochemical profiling of N-arylsulfonylpyrroles.

This guide provides a foundational framework for researchers engaged in the discovery and development of N-arylsulfonylpyrrole-based therapeutics. By systematically determining and analyzing their physicochemical properties, the scientific community can accelerate the translation of these promising compounds into clinically effective drugs.

References

Stability and Reactivity of the N-Sulfonylpyrrole Linkage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-sulfonylpyrrole moiety is a crucial functional group in modern organic chemistry, particularly prevalent in medicinal chemistry and materials science. The sulfonyl group, acting as a potent electron-withdrawing group, significantly modulates the chemical properties of the pyrrole ring. This technical guide provides an in-depth analysis of the stability and reactivity of the N-sulfonylpyrrole linkage, offering a valuable resource for professionals in drug development and chemical research.

Stability of the N-Sulfonylpyrrole Linkage

The N-sulfonyl group enhances the stability of the pyrrole ring by decreasing its electron density and thus its susceptibility to electrophilic attack and polymerization, which are common issues with unsubstituted pyrroles, especially under acidic conditions.[1] This stabilizing effect makes N-sulfonylpyrroles valuable intermediates in multi-step syntheses.

pH-Dependent Stability

While specific kinetic data for the hydrolysis of N-sulfonylpyrroles across a wide range of pH values and temperatures is not extensively documented in the literature, the stability of the sulfonamide bond, in general, provides valuable insights. Studies on various sulfonamides indicate that they are generally stable under neutral and slightly alkaline conditions.[2][3] However, the rate of hydrolysis tends to increase under acidic conditions.

One study on the hydrolysis of 12 different sulfonamides demonstrated that all were stable at pH 9.0.[2] At pH 7.0, nine of the twelve were stable, and at pH 4.0, only two were found to be stable, indicating that acidic conditions can promote the cleavage of the sulfonamide linkage.[2] The degradation of sulfonamides in acidic, neutral, and alkaline environments is also influenced by factors such as their susceptibility to attack by hydroxyl radicals.[4][5]

Table 1: General Hydrolytic Stability of Sulfonamides at 25°C

| pH | Stability | Half-life (t1/2) |

| 4.0 | Generally less stable; hydrolysis rate is compound-dependent. | Can be less than 1 year for some compounds.[2][3] |

| 7.0 | Generally stable for most compounds. | Greater than 1 year for many compounds.[2][3] |

| 9.0 | Generally stable. | Greater than 1 year for all tested compounds.[2][3] |

Note: This data is for a range of sulfonamides and should be considered as an approximation for the N-sulfonylpyrrole linkage. Specific substitution on the pyrrole ring and the sulfonyl group will influence stability.

Thermal and Photostability

N-Tosylpyrrole, a common N-sulfonylpyrrole, is a crystalline solid with a melting point of 99-102 °C.[6][7] Its thermal stability is generally high, with a predicted boiling point of approximately 377°C.[6] For detailed thermal stability analysis, thermogravimetric analysis (TGA) can be employed.[6] Photostability can be assessed by exposing samples to UV light and analyzing for degradation products using techniques like HPLC.[6]

Reactivity of the N-Sulfonylpyrrole Linkage

The electron-withdrawing nature of the sulfonyl group deactivates the pyrrole ring towards electrophilic substitution compared to N-alkyl or N-H pyrroles. However, this deactivation allows for more controlled and regioselective reactions.

Electrophilic Substitution

Electrophilic substitution on N-sulfonylpyrroles typically occurs at the C2 or C3 position. The regioselectivity is influenced by the nature of the electrophile and the reaction conditions. For instance, acylation of N-tosylpyrrole can be directed to the C3 position under strongly acidic conditions, which is believed to proceed through an initial C2-acylation followed by isomerization.

Reduction

The pyrrole ring of N-sulfonylpyrroles can be chemoselectively reduced. By varying the hydride source and solvent, 2-acyl-N-sulfonylpyrroles can be converted to either 3-pyrrolines or 2-alkylpyrroles in high yields.

Cleavage (Deprotection)

The N-sulfonyl group is often used as a protecting group for the pyrrole nitrogen and can be removed under specific conditions. The ease of cleavage depends on the substituents on the sulfonyl group and the chosen deprotection method.

Table 2: Common Deprotection Methods for N-Sulfonylpyrroles

| Reagent(s) | Conditions | Typical Yield | Reference(s) |

| Sodium Hydroxide (NaOH) | Methanol/Water, room temperature, overnight | Good to high | |

| Magnesium in Methanol | Reflux | Moderate | |

| Samarium(II) Iodide (SmI2) | THF, room temperature | Good to high | |

| Thiophenol/Potassium Carbonate | DMF, room temperature | Good to high | |

| Electrochemical Reduction | DMF, constant current | High |

Experimental Protocols

General Procedure for N-Tosylpyrrole Synthesis

A solution of pyrrole in tetrahydrofuran is added dropwise to a suspension of sodium hydride in tetrahydrofuran under a nitrogen atmosphere. The mixture is stirred at room temperature for 30 minutes. A solution of p-toluenesulfonyl chloride in tetrahydrofuran is then added, and the reaction is stirred for an additional 3 hours at room temperature. After completion, water is added, and the organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then recrystallized from a methanol/water mixture to yield 1-tosyl-1H-pyrrole.[7]

General Procedure for N-Tosyl Deprotection using NaOH

To a solution of the N-tosylpyrrole in a 9:1 mixture of methanol and water, 3 equivalents of crushed NaOH pellets are added. The mixture is stirred overnight at ambient temperature. Ethyl acetate is then added, and the phases are separated. The aqueous phase is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over magnesium sulfate, filtered, and evaporated to dryness to obtain the deprotected pyrrole.

Visualization of Synthetic Workflows

N-sulfonylpyrroles are key intermediates in various synthetic pathways. The following diagrams, generated using the DOT language, illustrate logical workflows involving the N-sulfonylpyrrole linkage.

Caption: General workflow for the synthesis and deprotection of N-tosylpyrrole.

Caption: Synthetic workflow for the functionalization of N-tosylpyrrole.

References

- 1. 1-Tosylpyrrole | C11H11NO2S | CID 640087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]

- 7. 1-Tosylpyrrole | 17639-64-4 [chemicalbook.com]

Electron-withdrawing effects of the 4-bromophenylsulfonyl group on the pyrrole ring

An In-Depth Technical Guide to the Electron-Withdrawing Effects of the 4-Bromophenylsulfonyl Group on the Pyrrole Ring

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus is a fundamental scaffold in a vast array of biologically active compounds and functional materials.[1][2] Modifying its electronic properties through the strategic installation of substituents is a cornerstone of modern medicinal and materials chemistry. Among the various functional groups, the N-sulfonyl moiety, particularly the 4-bromophenylsulfonyl group, serves as a powerful electron-withdrawing group (EWG) that profoundly alters the chemical character of the pyrrole ring. This technical guide provides a comprehensive analysis of the inductive and resonance effects imparted by this group, its quantifiable impact on the pyrrole ring's reactivity and acidity, and its characteristic spectroscopic signatures. Detailed experimental protocols and data are presented to offer a practical resource for professionals in chemical synthesis and drug development.

The Electronic Nature of the 4-Bromophenylsulfonyl Group

The potent electron-withdrawing capability of the 4-bromophenylsulfonyl group stems from a combination of strong inductive and resonance effects. These electronic perturbations decrease the electron density of the pyrrole ring, thereby modifying its inherent reactivity.

-

Inductive Effect (-I): The sulfonyl group features a central sulfur atom double-bonded to two highly electronegative oxygen atoms. This arrangement creates a strong dipole, pulling electron density away from the pyrrole nitrogen through the sigma bond framework.[3][4] The bromine atom on the phenyl ring further contributes to this inductive withdrawal.

-

Resonance Effect (-R): The lone pair of electrons on the pyrrole nitrogen, which is crucial for its aromaticity and high reactivity, is delocalized into the sulfonyl group.[5] This delocalization extends over the S-O bonds, effectively pulling electron density out of the five-membered ring and diminishing its nucleophilicity.[3][4][6]

The combined influence of these effects makes the N-sulfonylated pyrrole ring significantly more electron-deficient than its unsubstituted counterpart.

Caption: Inductive and resonance electron withdrawal by the substituent.

Quantitative Impact on Reactivity and Acidity

The electron-withdrawing nature of the 4-bromophenylsulfonyl group is quantified by its Hammett substituent constant (σ). While a specific value for the entire group is not commonly tabulated, it can be estimated from related structures. The phenylsulfonyl group (-SO₂Ph) has a σₚ value of approximately +0.7, indicating strong electron withdrawal. The additional para-bromo substituent further enhances this effect.

| Parameter | Group | Value | Implication |

| Hammett Constant (σₚ) | -SO₂CH₃ | +0.72 | Strong electron-withdrawing nature |

| Hammett Constant (σₚ) | -Br | +0.23 | Moderate electron-withdrawing nature |

Data sourced from Hammett constant tables.[7][8]

Deactivation in Electrophilic Aromatic Substitution (EAS)

Unsubstituted pyrrole is exceptionally reactive towards electrophiles, often undergoing polymerization in the presence of strong acids.[5] The N-(4-bromophenylsulfonyl) group acts as a powerful deactivating group by severely reducing the nucleophilicity of the pyrrole ring. This deactivation allows for more controlled electrophilic substitution reactions that would otherwise be impossible. While typical EWGs on benzene are meta-directing, the directing effect on the N-sulfonyl pyrrole ring generally favors substitution at the C-3 position, as attack at C-2 is sterically hindered and electronically disfavored.[5][9]

Increased Acidity of C-H Protons

The significant electron drain from the pyrrole ring increases the acidity of the ring's C-H protons. This makes them more susceptible to deprotonation by strong bases (e.g., organolithium reagents), enabling regioselective functionalization at specific carbon atoms, which is a powerful tool in synthetic chemistry.

References

- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. www1.lasalle.edu [www1.lasalle.edu]

- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. assets.cambridge.org [assets.cambridge.org]

- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted N-Sulfonylpyrroles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for N-sulfonylpyrroles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Adherence to systematic naming conventions is critical for unambiguous communication in research and development.

Core Principles of Nomenclature

The IUPAC nomenclature for substituted N-sulfonylpyrroles is based on the principles of substitutive nomenclature. The pyrrole ring is considered the parent hydride, and all attached groups, including the N-sulfonyl moiety, are treated as substituents.

Identification and Seniority of the Parent Structure

The parent structure is the pyrrole ring. Even when the substituent on the sulfonyl group is a larger or more complex aryl or alkyl chain, the heterocyclic ring takes precedence in naming. The accepted IUPAC name for the parent heterocycle is pyrrole .[1]

Numbering of the Pyrrole Ring

The numbering of the pyrrole ring begins at the heteroatom (nitrogen), which is assigned position 1. The numbering then proceeds around the ring to give the substituents the lowest possible locants. If there is a choice in numbering, priority is given to substituents in alphabetical order.

Naming the N-Sulfonyl Substituent

The sulfonyl group attached to the pyrrole nitrogen is named as a complex substituent. The name is constructed by citing the name of the organic group attached to the sulfur atom, followed by "sulfonyl." This entire group is then designated as a substituent at the N-1 position of the pyrrole ring.

For instance:

-

If a phenyl group is attached to the sulfonyl moiety, the substituent is named phenylsulfonyl .

-

If a tolyl (methylphenyl) group is attached, it is named (4-methylphenyl)sulfonyl or tosyl .

-

If a methyl group is attached, it is named methylsulfonyl or mesyl .

The complete substituent name at the nitrogen atom is therefore written as 1-(R-sulfonyl) , where R is the organic group.

Systematic Naming Procedure

The systematic IUPAC name for a substituted N-sulfonylpyrrole is assembled as follows:

-

Identify the parent heterocycle : This is "pyrrole."

-

Identify the N-sulfonyl substituent : Name it as "R-sulfonyl."

-

Identify all other substituents on the carbon atoms of the pyrrole ring.

-

Number the pyrrole ring : Start with N as 1, and number the carbons from 2 to 5 to give the lowest possible locants to the substituents.

-

Alphabetize the substituents : List all substituents (including the N-sulfonyl group and any others on carbon atoms) in alphabetical order. The "R-sulfonyl" group is alphabetized under 'p' for phenylsulfonyl, 'm' for methylsulfonyl, etc.

-

Construct the full name : Combine the locants, substituent names, and the parent name.

Example 1: Unsubstituted N-Phenylsulfonylpyrrole

-

Parent: pyrrole

-

N-substituent: phenylsulfonyl

-

Full Name: 1-(Phenylsulfonyl)-1H-pyrrole (The 1H indicates the position of the indicated hydrogen in the pyrrole ring system before substitution).

Example 2: A Substituted N-Tosylpyrrole

-

Structure: A pyrrole ring with a (4-methylphenyl)sulfonyl group on the nitrogen, a bromo group at position 2, and an ethyl group at position 4.

-

Parent: pyrrole

-

Substituents:

-

1-[(4-Methylphenyl)sulfonyl]

-

2-Bromo

-

4-Ethyl

-

-

Alphabetical order: Bromo, Ethyl, (4-Methylphenyl)sulfonyl

-

Full Name: 2-Bromo-4-ethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole

Logical Flow for IUPAC Nomenclature

The following diagram illustrates the decision-making process for naming substituted N-sulfonylpyrroles.

References

CAS number and molecular weight of 1-(4-Bromophenylsulfonyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-(4-Bromophenylsulfonyl)-1H-pyrrole. Due to the limited availability of in-depth experimental data for this specific compound in publicly accessible literature, this guide also presents representative experimental protocols and potential biological activities based on structurally similar molecules containing the 4-bromophenylsulfonyl and pyrrole moieties.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 16851-84-6 | [1] |

| Molecular Formula | C₁₀H₈BrNO₂S | [1] |

| Molecular Weight | 286.15 g/mol | [1] |

| Synonyms | 1-((4-Bromophenyl)sulfonyl)-1H-pyrrole | [1] |

Potential Biological Significance

While direct biological studies on this compound are not extensively documented, the pyrrole scaffold is a crucial pharmacophore in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Pyrrole-containing molecules have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a bromophenylsulfonyl group can influence the compound's lipophilicity and electronic properties, potentially modulating its biological activity.

Research on analogous structures, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, has revealed potential for the development of novel antimicrobial agents, particularly against Gram-positive pathogens. These studies suggest that the 4-bromophenylsulfonyl moiety is a key feature for biological effect.

Representative Experimental Protocols

The following experimental methodologies are adapted from studies on structurally related compounds and provide a framework for the potential synthesis and evaluation of this compound and its derivatives.

General Synthesis of Sulfonylated Pyrrole Derivatives

A common approach to synthesizing N-sulfonylated pyrroles involves the reaction of a pyrrole salt with a sulfonyl chloride in an appropriate solvent.

Materials:

-

Pyrrole

-

A strong base (e.g., Sodium Hydride)

-

4-Bromophenylsulfonyl chloride

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran)

-

Quenching agent (e.g., saturated ammonium chloride solution)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous Magnesium Sulfate)

Procedure:

-

To a solution of pyrrole in an anhydrous aprotic solvent under an inert atmosphere, add a strong base portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for a specified time to ensure the formation of the pyrrole salt.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-bromophenylsulfonyl chloride in the same solvent dropwise.

-

Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography.

-

Upon completion, carefully quench the reaction with a suitable quenching agent.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product using column chromatography on silica gel.

Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol, based on the evaluation of similar compounds, can be used to assess the antimicrobial potential of this compound.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecium)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)

-

96-well microtiter plates

-

Standard antibiotic/antifungal agents (positive controls)

-

Solvent for the test compound (e.g., Dimethyl sulfoxide)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth medium.

-

Prepare a standardized inoculum of the microbial strains.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive control wells (medium with microbial inoculum and standard antimicrobial agent) and negative control wells (medium with microbial inoculum only).

-

Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

Logical Workflow Visualization

The following diagrams illustrate a general workflow for the synthesis and biological evaluation of a novel compound like this compound, based on methodologies for similar molecules.

Caption: A general workflow for the synthesis, characterization, and biological evaluation of this compound.

Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC) of the compound.

References

Health and safety data for 1-(4-Bromophenylsulfonyl)-1H-pyrrole

An In-Depth Technical Guide to the Health and Safety of 1-(4-Bromophenylsulfonyl)-1H-pyrrole

This guide provides a comprehensive overview of the available health and safety information for the chemical compound this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for the safe handling, storage, and use of this compound in a laboratory setting.

| Property | Value |

| Molecular Formula | C₁₀H₈BrNO₂S |

| Molecular Weight | 286.15 g/mol |

| CAS Number | 16851-84-6 |

| Melting Point | 58 - 60 °C (136 - 140 °F)[1] |

| Boiling Point | 234 °C (453 °F)[1] |

| Appearance | Solid |

| Storage Temperature | Room Temperature, sealed in a dry place[2] |

Toxicological and Hazard Data

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Irritation | 2 | H315: Causes skin irritation[1] | Exclamation Mark | Warning[1] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[1] | Exclamation Mark | Warning[1] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[1] | Exclamation Mark | Warning[1] |

No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]

Experimental Protocols for Hazard Assessment

The GHS hazard classifications are determined through standardized experimental protocols. The following sections describe the principles of the OECD (Organisation for Economic Co-operation and Development) guidelines relevant to the identified hazards for this compound.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[3][4][5]

-

Principle: A single dose of the test substance is applied to a small area of the skin (approximately 6 cm²) of an albino rabbit, with untreated skin serving as a control.[1][4]

-

Methodology:

-

The test substance (0.5 g for a solid) is applied to the shaved skin of the animal.[1]

-

The application site is covered with a gauze patch.

-

The exposure period is typically 4 hours, after which the substance is removed.[1]

-

Observations for signs of erythema (redness) and edema (swelling) are made at 60 minutes, and then at 24, 48, and 72 hours after removal.[3]

-

If effects persist, observations may continue for up to 14 days to determine reversibility.[1][3]

-

-

Evaluation: The severity of skin reactions is scored. If the observed effects are not reversible within the observation period, the substance is considered a skin irritant.[1]

Acute Eye Irritation/Corrosion (OECD 405)

This guideline evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.[6][7]

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal, typically an albino rabbit. The untreated eye serves as a control.[6][8]

-

Methodology:

-

Prior to the in vivo test, a weight-of-the-evidence analysis of existing data is performed to avoid unnecessary animal testing.[9]

-

If the test is deemed necessary, a single animal is used for an initial test.[6]

-

The eye is examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[8][10]

-

If a corrosive or severe irritant effect is not observed initially, the test is confirmed using up to two additional animals.[8][9]

-

The observation period is typically up to 21 days to assess the reversibility of any effects.[6][9]

-

-

Evaluation: Ocular responses are scored to determine the degree of irritation. The reversibility of the lesions is a key factor in the final classification.[8]

Acute Inhalation Toxicity (OECD 403)

This test provides information on health hazards likely to arise from short-term exposure to a substance via inhalation.[2][11][12]

-

Principle: The test is designed to determine the median lethal concentration (LC50) and other toxic effects of a test article after inhalation exposure for a set period.[12][13]

-

Methodology:

-

The preferred species is the rat. Groups of animals are exposed to the test substance, typically as a dust or aerosol for a solid compound, for a fixed duration (usually 4 hours).[2][12]

-

The test can be conducted as a limit test (one concentration) or a main study with at least three different concentrations.[13][14]

-

Animals are observed for at least 14 days following exposure.[2][13]

-

During and after exposure, animals are monitored for clinical signs of toxicity, behavioral changes, and body weight fluctuations.[12]

-

At the end of the study, a gross necropsy is performed on all animals.[2][12]

-

-

Evaluation: The LC50 value is calculated based on mortality data. The study also provides information on non-lethal toxic effects and target organs.[12]

Visualized Workflows and Potential Mechanisms

Hazard Assessment Workflow

The following diagram illustrates the logical workflow for assessing the acute toxicity of a chemical substance like this compound based on the identified hazards.

Hypothesized Mechanism of Action

While the specific toxicological mechanism of this compound is not documented, some related sulfonamide derivatives bearing a pyrrole scaffold have been investigated as inhibitors of carbonic anhydrase (CA) isoforms, particularly transmembrane CAs that are active in hypoxic conditions, such as in tumors.[15] This suggests a potential, though unconfirmed, mechanism of toxicity or biological activity. Other pyrrole derivatives have been explored as potassium-competitive acid blockers (P-CABs) by inhibiting H+,K+-ATPase.[16][17]

The diagram below illustrates a hypothesized signaling pathway related to carbonic anhydrase inhibition.

Safe Handling and First Aid

Given the GHS classifications, the following handling and first aid procedures are recommended.

-

Prevention:

-

First Aid Measures:

-

If on Skin: Wash with plenty of soap and water.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

General Advice: Show the safety data sheet to the doctor in attendance.[1]

-

This guide is based on currently available data and should be used in conjunction with a comprehensive Safety Data Sheet (SDS) for this compound.

References

- 1. oecd.org [oecd.org]

- 2. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 3. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. nucro-technics.com [nucro-technics.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 13. oecd.org [oecd.org]

- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 15. Pyrrolo and pyrrolopyrimidine sulfonamides act as cytotoxic agents in hypoxia via inhibition of transmembrane carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery, synthesis, and biological evaluation of novel pyrrole derivatives as highly selective potassium-competitive acid blockers. | Semantic Scholar [semanticscholar.org]

A Technical Guide to 1-(4-Bromophenylsulfonyl)-1H-pyrrole for Researchers and Drug Development Professionals

An In-depth Examination of the Commercial Availability, Synthesis, and Potential Applications of a Key Research Chemical.

Introduction

1-(4-Bromophenylsulfonyl)-1H-pyrrole is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a pyrrole ring N-substituted with a 4-bromophenylsulfonyl group, presents a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability from various suppliers, a detailed experimental protocol for its synthesis, and an exploration of its relevance in biological signaling pathways and drug discovery.

Commercial Availability and Suppliers

This compound (CAS No: 16851-84-6) is commercially available from a range of chemical suppliers. For researchers requiring this compound, a comparative summary of key suppliers is provided below. It is important to note that pricing and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| BLDpharm | BD50911 | 95% | 1g, 5g | Contact for pricing |

| Laibo Chem | LB640251BR, LB640252BR, LB640253BR | Not Specified | 250mg, 1g, 5g | ~ |

| BioOrganics | BO-92446 | >98% | Inquire | Contact for pricing |

| AbacipharmTech | SH036190 | Not Specified | Inquire | Contact for pricing |

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through the N-sulfonylation of pyrrole with 4-bromophenylsulfonyl chloride. This electrophilic substitution reaction occurs at the nitrogen atom of the pyrrole ring. Below is a detailed experimental protocol for this synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pyrrole

-

4-Bromophenylsulfonyl chloride

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium hydrogensulfate (phase transfer catalyst)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of pyrrole (1.0 equivalent) in dichloromethane, add potassium hydroxide (1.5 equivalents) and a catalytic amount of tetrabutylammonium hydrogensulfate (10 mol%).

-

Addition of Sulfonyl Chloride: Stir the mixture at room temperature for 15 minutes. Subsequently, add a solution of 4-bromophenylsulfonyl chloride (1.2 equivalents) in dichloromethane dropwise to the reaction mixture.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (pyrrole) is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Separate the aqueous layer and extract it three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 1:19 to 1:9) as the eluent to afford the pure this compound.

Applications in Drug Development and Biological Significance

While direct therapeutic applications of this compound are not extensively documented, its structural motifs are present in molecules with significant biological activity. The pyrrole ring is a key component in numerous natural products and FDA-approved drugs, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and antiviral activities.[1]

The "1-bromo-4-(phenylsulfonyl)benzene" scaffold, of which the target compound is a derivative, has been investigated for its antimicrobial potential. Studies have shown that compounds sharing this core structure exhibit a range of minimal inhibitory concentration (MIC) values against various bacterial strains, suggesting that modifications to this scaffold can modulate antimicrobial potency.[2] Specifically, derivatives have been synthesized and tested against Gram-positive pathogens, showing promise for the development of new antimicrobial agents.[2]

The sulfonyl group is a well-established pharmacophore in medicinal chemistry and is present in a multitude of bioactive molecules. It can act as a bioisostere for other functional groups and contribute to the overall pharmacological profile of a compound.

Although specific signaling pathways directly modulated by this compound have not been elucidated, the broader class of pyrrole-containing compounds has been shown to interact with various biological targets. For instance, some pyrrole derivatives have been identified as inhibitors of kinases and other enzymes involved in cellular signaling cascades relevant to cancer and inflammatory diseases.[1]

Conclusion

This compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its commercial availability from multiple suppliers facilitates its use in research and development. The straightforward N-sulfonylation synthesis protocol allows for its accessible preparation in a laboratory setting. While further research is needed to fully understand its biological activity and specific molecular targets, the presence of the pyrrole and sulfonyl moieties suggests its potential as a scaffold in the design of new antimicrobial and anticancer agents. This technical guide provides a foundational resource for scientists and professionals engaged in the exploration of this and related compounds in the pursuit of new therapeutic discoveries.

References

Methodological & Application

Application Note: A Robust Protocol for the N-Sulfonylation of Pyrrole

Introduction

The N-sulfonylation of pyrrole is a crucial chemical transformation employed in organic synthesis and medicinal chemistry. The resulting N-sulfonylpyrroles serve as versatile intermediates.[1] The sulfonyl group acts as a robust protecting group for the pyrrole nitrogen, enhancing its stability towards acidic conditions and preventing unwanted side reactions like polymerization.[2][3] Furthermore, the electron-withdrawing nature of the sulfonyl group modifies the reactivity of the pyrrole ring, often directing subsequent electrophilic substitution to the C3 position.[2][4] This application note provides a detailed, step-by-step experimental procedure for the efficient N-sulfonylation of pyrrole using a phase-transfer catalysis method, which is highly effective and utilizes readily available reagents.

Reaction Principle

The N-sulfonylation of pyrrole proceeds via a two-step mechanism. First, the pyrrole nitrogen is deprotonated by a base to form the pyrrolide anion.[5] The N-H proton in pyrrole is moderately acidic, with a pKa of approximately 17.5, allowing for deprotonation by strong bases like sodium hydroxide.[5] The resulting pyrrolide anion is a potent nucleophile.[5] In the second step, this anion performs a nucleophilic attack on the electrophilic sulfur atom of a sulfonyl chloride (e.g., benzenesulfonyl chloride), displacing the chloride ion and forming the stable N-S bond of the N-sulfonylpyrrole product. The use of a phase-transfer catalyst, such as tetrabutylammonium hydrogensulfate, is essential for facilitating the reaction between the aqueous base and the organic-soluble reactants.

Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)pyrrole

This protocol details the synthesis of 1-(phenylsulfonyl)pyrrole via phase-transfer catalysis.

Materials and Reagents

-

Pyrrole (C₄H₅N)

-

Benzenesulfonyl chloride (C₆H₅SO₂Cl)[1]

-

Tetrabutylammonium hydrogensulfate (TBAHS, (C₄H₉)₄N⁺HSO₄⁻)[1][6]

-

Water (H₂O)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[1][2]

-

Silica gel for column chromatography[1]

-

Eluent: Dichloromethane/Hexane or Ethyl acetate/Hexanes mixture[1][2]

Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) apparatus

Procedure

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, add pyrrole (1.0 eq), toluene or dichloromethane, tetrabutylammonium hydrogensulfate (0.1 eq), and a 50% aqueous sodium hydroxide solution.[1][2]

-

Cooling : Cool the stirred mixture in an ice water or cold water bath.[2]

-

Addition of Sulfonyl Chloride : Prepare a solution of benzenesulfonyl chloride (1.5 eq) in toluene or dichloromethane.[1] Add this solution dropwise to the cooled pyrrole mixture using a dropping funnel over approximately 15-20 minutes.[1][2] A gentle reflux may be observed during the addition.[2]

-

Reaction : After the addition is complete, remove the cooling bath and allow the mixture to stir vigorously at room temperature.[1][2]

-

Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting pyrrole spot is no longer visible. The reaction is typically complete within 3 to 20 hours.[1][2]

-

Work-up : Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.[1]

-

Extraction and Washing : Wash the organic phase sequentially with water and then with a saturated brine solution.[1]

-

Drying and Concentration : Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][2] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

Purification : Purify the crude residue by flash column chromatography on silica gel.[1][2] Elute with a suitable solvent system (e.g., 30% dichloromethane in hexane) to afford the pure 1-(phenylsulfonyl)pyrrole as a solid.[1][2]

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

-

Benzenesulfonyl chloride is a lachrymator and corrosive. Avoid inhalation and skin contact.

-

Organic solvents are flammable. Keep away from ignition sources.

Data Presentation: N-Sulfonylation of Pyrrole Conditions

The following table summarizes various reported conditions for the N-sulfonylation of pyrrole, highlighting the versatility of the reaction.

| Pyrrole Reactant | Sulfonylating Agent | Base | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Pyrrole | Benzenesulfonyl chloride | 50% aq. NaOH | TBAHS | Toluene | 3 | 87 | [1] |

| Pyrrole | Phenylsulfonyl chloride | 50% aq. NaOH | TBAHS | Dichloromethane | 20 | 84 | [2] |

| 2-Substituted Pyrrole | Sulfonyl chloride | KOH | TBAHS | Dichloromethane | Not Specified | Good | [6] |

TBAHS: Tetrabutylammonium hydrogensulfate

Visualizations: Workflow and Reaction Scheme

The following diagrams illustrate the experimental workflow and the general chemical reaction for the N-sulfonylation of pyrrole.

Caption: Experimental workflow for the N-sulfonylation of pyrrole.

Caption: General reaction scheme for N-sulfonylation of pyrrole.

References

Application Notes and Protocols: Electrophilic Aromatic Substitution of 1-(4-Bromophenylsulfonyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(4-Bromophenylsulfonyl)-1H-pyrrole in various electrophilic aromatic substitution (EAS) reactions. The presence of the electron-withdrawing 4-bromophenylsulfonyl group on the pyrrole nitrogen significantly influences the reactivity and regioselectivity of these reactions, making it a versatile substrate for the synthesis of substituted pyrrole derivatives, which are key scaffolds in medicinal chemistry and materials science.

Introduction

The pyrrole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The attachment of a sulfonyl group to the nitrogen atom modulates this reactivity, and the choice of reaction conditions, particularly the Lewis acid catalyst in Friedel-Crafts reactions, can direct the substitution to either the C2 or C3 position of the pyrrole ring. This control over regioselectivity is crucial for the targeted synthesis of complex molecules. While specific data for this compound is limited in publicly available literature, the following protocols are based on established procedures for the closely related and structurally similar 1-(phenylsulfonyl)pyrrole and other N-arylsulfonylpyrroles, and are expected to be directly applicable.

Key Electrophilic Aromatic Substitution Reactions

The following sections detail the experimental protocols for key electrophilic aromatic substitution reactions on this compound. The regioselectivity is a key consideration and is often dictated by the reaction conditions.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for introducing an acyl group onto the pyrrole ring. The regioselectivity of this reaction on N-sulfonylpyrroles is highly dependent on the Lewis acid used. Strong Lewis acids like aluminum chloride (AlCl₃) tend to favor substitution at the C3 position, while weaker Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or tin(IV) chloride (SnCl₄) typically yield the C2-acylated product as the major isomer.[1]

Table 1: Regioselectivity of Friedel-Crafts Acylation of N-Sulfonylpyrroles

| Lewis Acid | Major Product | Typical Yield (%) |

| AlCl₃ | 3-Acyl derivative | 50-70% |

| BF₃·OEt₂ | 2-Acyl derivative | 60-85% |

| SnCl₄ | 2-Acyl derivative | 55-80% |

Protocol 1: C3-Selective Friedel-Crafts Acylation using AlCl₃

This protocol describes the acylation of this compound at the C3 position using aluminum chloride as the Lewis acid.

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 equivalents) to the stirred suspension.

-

After 15 minutes of stirring at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 3-acyl-1-(4-bromophenylsulfonyl)-1H-pyrrole.

Protocol 2: C2-Selective Friedel-Crafts Acylation using BF₃·OEt₂

This protocol details the C2-selective acylation of this compound using boron trifluoride etherate.

Materials:

-

This compound

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) and the acyl chloride (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add BF₃·OEt₂ (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the 2-acyl-1-(4-bromophenylsulfonyl)-1H-pyrrole.[2][3]

Halogenation

Halogenation of the pyrrole ring can be achieved using N-halosuccinimides. For instance, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effective reagents for the introduction of bromine and chlorine, respectively. These reactions typically proceed under mild conditions and often show a preference for substitution at the C2 position.

Table 2: Halogenation of N-Sulfonylpyrroles

| Reagent | Halogen Introduced | Major Product | Typical Yield (%) |

| N-Bromosuccinimide (NBS) | Bromine | 2-Bromo derivative | 80-95% |

| N-Chlorosuccinimide (NCS) | Chlorine | 2-Chloro derivative | 75-90% |

Protocol 3: Bromination using N-Bromosuccinimide (NBS)

This protocol outlines the monobromination of this compound at the C2 position.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous THF or DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add NBS (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-3 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with DCM.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 2-bromo-1-(4-bromophenylsulfonyl)-1H-pyrrole.

Nitration

The nitration of the sensitive pyrrole ring requires mild conditions to avoid polymerization and degradation. A common method involves the use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride. This reagent is a milder nitrating agent than the standard nitric acid/sulfuric acid mixture.[4] The reaction typically favors substitution at the C2 position.

Table 3: Nitration of N-Sulfonylpyrroles

| Reagent | Major Product | Typical Yield (%) |

| HNO₃ / Acetic Anhydride | 2-Nitro derivative | 50-70% |

Protocol 4: Nitration using Nitric Acid and Acetic Anhydride

This protocol describes the nitration of this compound.

Materials:

-

This compound

-

Fuming nitric acid

-

Acetic anhydride

-

Acetic acid

-

Standard laboratory glassware

Procedure:

-

In a flask cooled to -10 °C, slowly add fuming nitric acid (1.1 equivalents) to acetic anhydride (5 equivalents).

-

Maintain the temperature below 0 °C and stir for 15 minutes to generate acetyl nitrate.

-

In a separate flask, dissolve this compound (1.0 equivalent) in acetic acid.

-

Cool the pyrrole solution to 0 °C and slowly add the pre-formed acetyl nitrate solution dropwise.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield 2-nitro-1-(4-bromophenylsulfonyl)-1H-pyrrole.

Sulfonation

Sulfonation of 1-(phenylsulfonyl)pyrroles can be effectively carried out using chlorosulfonic acid in acetonitrile, leading to the formation of the corresponding sulfonyl chloride at the C3 position.[5] This can then be converted into various sulfonamides.

Table 4: Sulfonation of N-Phenylsulfonylpyrroles

| Reagent | Product | Major Isomer | Typical Yield (%) |

| ClSO₃H in CH₃CN | Sulfonyl chloride | 3-substituted | 70-85% |

Protocol 5: Sulfonation using Chlorosulfonic Acid

This protocol describes the synthesis of this compound-3-sulfonyl chloride.

Materials:

-

This compound

-

Chlorosulfonic acid (ClSO₃H)

-

Anhydrous acetonitrile (CH₃CN)

-

Standard laboratory glassware for anhydrous and acidic reactions

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C.

-

Slowly add chlorosulfonic acid (2.0 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with cold water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound-3-sulfonyl chloride, which can be used in the next step without further purification or purified by chromatography.

Visualizations

Logical Workflow for Regioselective Friedel-Crafts Acylation

Caption: Control of regioselectivity in Friedel-Crafts acylation.

General Experimental Workflow for Electrophilic Aromatic Substitution

Caption: Standard workflow for electrophilic substitution reactions.

References

- 1. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. Efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile [diva-portal.org]

Application Notes: Functionalization of the Pyrrole Ring in 1-(4-Bromophenylsulfonyl)-1H-pyrrole

Introduction

1-(4-Bromophenylsulfonyl)-1H-pyrrole is a versatile substrate in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds for pharmaceutical and materials science applications. The phenylsulfonyl group serves as a robust electron-withdrawing protecting group for the pyrrole nitrogen. This electronic effect reduces the reactivity of the pyrrole ring towards polymerization and allows for controlled, regioselective functionalization.[1][2] The presence of the 4-bromophenyl moiety provides an additional, orthogonal site for modification, typically via transition-metal-catalyzed cross-coupling reactions.

This document outlines key protocols for the selective functionalization of both the pyrrole ring and the pendant aryl ring of this compound, focusing on lithiation-borylation and subsequent Suzuki-Miyaura cross-coupling reactions.

Core Functionalization Strategies